molecular formula C4H2ClN2NaO B13038100 sodium;4-chloropyrimidin-3-id-2-one

sodium;4-chloropyrimidin-3-id-2-one

Cat. No.: B13038100
M. Wt: 152.51 g/mol
InChI Key: YQPOKVNJYWKUOS-UHFFFAOYSA-M
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Description

Sodium;4-chloropyrimidin-3-id-2-one is an organic sodium salt derived from 4-chloropyrimidin-2-one, a heterocyclic compound featuring a pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group at position 2). The chlorine substituent at position 4 and the sodium counterion at the deprotonated oxygen (position 2) define its chemical reactivity and physical properties. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where chlorinated pyrimidines are common building blocks for drug candidates or functional materials .

The sodium salt form enhances solubility in polar solvents compared to the neutral pyrimidinone, facilitating its use in aqueous reaction systems. However, direct experimental data on this specific compound are sparse in the provided evidence, necessitating inferences from structurally related analogs.

Properties

Molecular Formula

C4H2ClN2NaO

Molecular Weight

152.51 g/mol

IUPAC Name

sodium;4-chloropyrimidin-3-id-2-one

InChI

InChI=1S/C4H3ClN2O.Na/c5-3-1-2-6-4(8)7-3;/h1-2H,(H,6,7,8);/q;+1/p-1

InChI Key

YQPOKVNJYWKUOS-UHFFFAOYSA-M

Canonical SMILES

C1=C([N-]C(=O)N=C1)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-chloropyrimidin-3-id-2-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chloropyrimidine with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-chloropyrimidin-3-id-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;4-chloropyrimidin-3-id-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of sodium;4-chloropyrimidin-3-id-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound Name CAS Number Core Structure Substituents Key Properties
This compound Not provided Pyrimidin-2-one Cl (4), Na⁺ (2) High polarity, SNAr reactivity
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one 1347758-06-8 Oxazolidinone + pyrimidine Cl (2), isopropyl (4) Bicyclic, steric hindrance
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 Pyrimidine Cl (4), NH₂ (2), isopropyl (6) Nucleophilic amino group
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 Pyrimidine Cl (2,4), phenyl (6) High SNAr reactivity at Cl (4)

Table 2: Inferred Physical Properties

Compound Name Solubility (Polar Solvents) Melting Point (°C, inferred) Stability Notes
This compound High ~200–250 Sensitive to moisture, hygroscopic
4-Chloro-6-methylpyrimidin-2-amine Moderate ~150–180 Stable under inert conditions
2,4-Dichloro-6-phenylpyrimidine Low ~80–120 Light-sensitive; store in dark

Research Findings and Gaps

  • Synthesis routes: Chlorinated pyrimidines are typically synthesized via halogenation of pyrimidinones or cyclocondensation reactions. The sodium salt may form during neutralization of the pyrimidinone acid .
  • Contradictions : lists sodium-containing pyrimidines but focuses on diphosphate derivatives, limiting direct comparisons. The provided evidence lacks explicit data on the target compound’s stability or toxicity, necessitating further experimental validation.

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